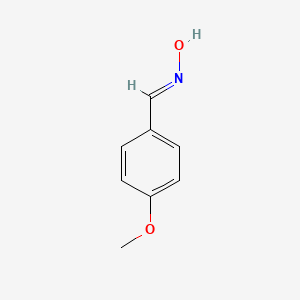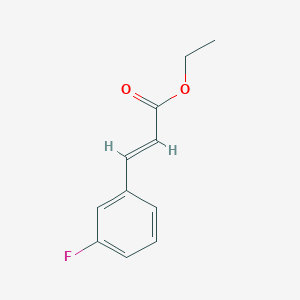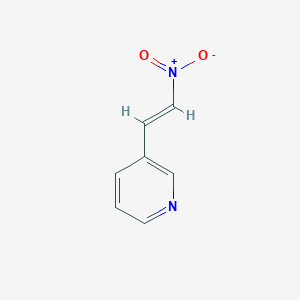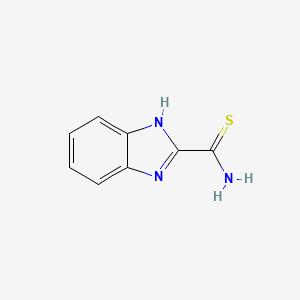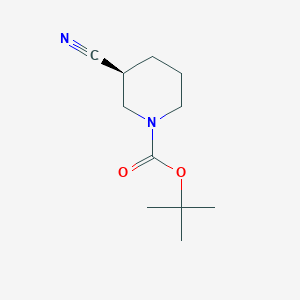
(S)-1-N-Boc-3-cyanopiperidine
Vue d'ensemble
Description
(S)-1-N-Boc-3-cyanopiperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. The "N-Boc" refers to a tert-butoxycarbonyl protective group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines. The "(S)" indicates that the compound has a specific stereochemistry, meaning it is optically active and exists as one enantiomer. The "3-cyanopiperidine" portion of the name indicates the presence of a cyano group (-CN) attached to the third carbon of the piperidine ring.
Synthesis Analysis
The synthesis of related N-Boc-protected piperidine derivatives has been explored in the literature. For instance, selective benzylic lithiation of N-Boc-2-phenylpiperidine has been achieved, which allows for the introduction of various electrophiles at the 2-position of the piperidine ring . This method could potentially be adapted for the synthesis of (S)-1-N-Boc-3-cyanopiperidine by choosing appropriate starting materials and electrophiles to introduce the cyano group at the desired position.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be determined using techniques such as X-ray crystallography. In the case of the NK1 antagonist mentioned in the literature, the bioactive configuration of the piperidine quaternary center was confirmed to be (S) through X-ray analysis . This information is crucial for understanding the three-dimensional arrangement of atoms in (S)-1-N-Boc-3-cyanopiperidine, which directly influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives, including those with N-Boc protection, can undergo various chemical reactions. The lithiation process mentioned allows for the subsequent reaction with electrophiles, which can be used to introduce different functional groups into the piperidine framework . Additionally, the presence of a nitro group in N-Boc 4-nitropiperidine has been utilized to create spiropiperidine analogues, indicating that functional groups on the piperidine ring can be transformed into other structures, potentially including the cyano group in (S)-1-N-Boc-3-cyanopiperidine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-1-N-Boc-3-cyanopiperidine are not detailed in the provided papers, we can infer that the presence of the Boc group would increase the steric bulk and influence the compound's solubility and reactivity. The cyano group would contribute to the compound's polarity and could participate in reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides. The optical activity of the compound would also be an important physical property, affecting its interaction with polarized light and chiral environments.
Applications De Recherche Scientifique
Reductive Spiroannulations
The stereochemical outcomes of spiroannulations of N-protected 2-lithiopiperidines, a category that includes (S)-1-N-Boc-3-cyanopiperidine, have been studied. These reactions are crucial in organic synthesis, particularly for constructing complex molecular architectures. For instance, tert-butoxycarbonyl (Boc) protected 2-cyanopiperidines, a related class, demonstrated lower selectivity compared to benzyl (Bn) protected counterparts, highlighting the importance of protecting groups in these reactions (Wolckenhauer & Rychnovsky, 2005).
Synthesis of Triazolyl-Substituted 3-Aminopiperidines
Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which can be synthesized from piperidine building blocks including (S)-1-N-Boc-3-cyanopiperidine, have been identified as new scaffolds for combinatorial chemistry. Their synthesis involves a sequence of nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).
Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane
Another important application is in the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, which is a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity and can be synthesized from simple materials, including pyridine and benzyl chloride (Schramm et al., 2009).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation
Palladium-catalyzed migrative Negishi coupling has been developed to directly access 3-aryl-N-Boc-piperidines, including derivatives of (S)-1-N-Boc-3-cyanopiperidine. This method offers an efficient way to synthesize 3-arylpiperidines, which are significant building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Synthesis of (S)-1-Boc-3-hydroxypiperidine
The synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation, chiral resolution, and reaction with (Boc)2O, showcasing the chemical versatility and transformation potential of (S)-1-N-Boc-3-cyanopiperidine (Wang Junming, 2013).
Enantioselective Deprotonation
The asymmetric deprotonation of N-Boc-piperidine has been experimentally and computationally investigated, providing insights into the selective synthesis of chiral piperidine derivatives. This research is crucial for understanding the stereochemical control in the synthesis of piperidine-based pharmaceuticals (Bailey et al., 2002).
Biocatalytic Processes
Developing biocatalytic processes for synthesizing (S)-N-Boc-3-hydroxypiperidine is significant for pharmaceutical applications, such as the production of ibrutinib, an anticancer drug. Isolated reductases from yeast species have shown excellent catalytic activity and potential for industrial application in this context (Chen et al., 2017).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions.
Orientations Futures
This involves identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426585 | |
| Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-3-cyanopiperidine | |
CAS RN |
915226-39-0 | |
| Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915226-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

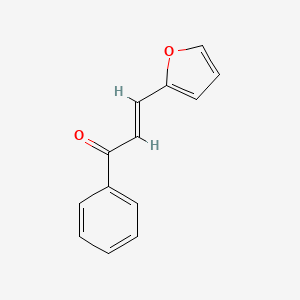
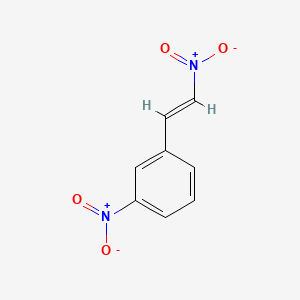
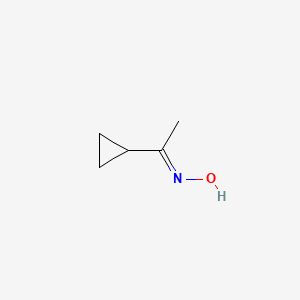
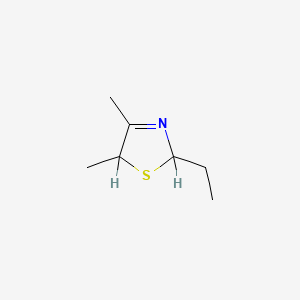
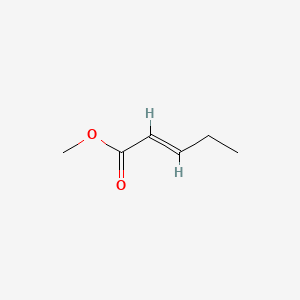
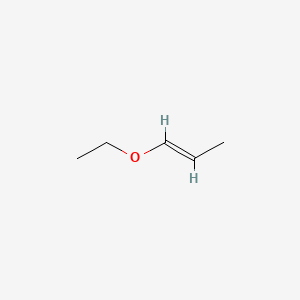
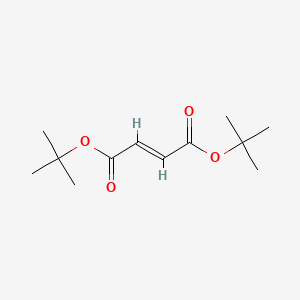
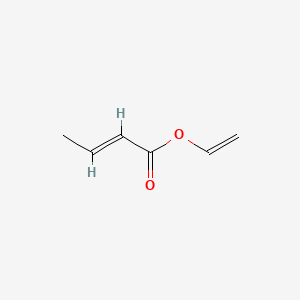
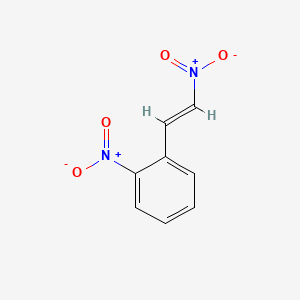
![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)
